4-cyclobutyl-6-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Description
This compound features a pyrimidine core substituted at position 4 with a cyclobutyl group and at position 6 with a piperidinylmethoxy moiety linked to a 2,5-dimethylfuran-3-carbonyl group. The cyclobutyl group introduces steric rigidity, while the piperidine-furan carbonyl substituent may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Properties
IUPAC Name |
[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14-10-18(15(2)27-14)21(25)24-8-6-16(7-9-24)12-26-20-11-19(22-13-23-20)17-4-3-5-17/h10-11,13,16-17H,3-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWUGQFWPSWCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures have been known to target protein kinases such as the serine/threonine protein kinase b (pkb, also known as akt) which plays an important role in signaling within cells, promoting both cell proliferation and survival.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through a process of oxidative addition and transmetalation, common in suzuki–miyaura (sm) cross-coupling reactions.
Biochemical Pathways
The compound may affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, a key downstream component in PKB signaling. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Analogues and Substitution Patterns
Pyrimidine derivatives are widely explored for their bioactivity, with substituent positioning and electronic properties critically influencing efficacy. Below is a comparative analysis based on structural motifs and reported activities:
Key Structural and Functional Insights
- Cyclobutyl vs. Aromatic/Halogen Substituents : The cyclobutyl group in the target compound introduces steric constraints absent in phenyl or halogen-substituted analogues (e.g., compound 2g). While halogens (Cl, Br) enhance lipophilicity and activity in anti-inflammatory agents , cyclobutyl’s rigidity may optimize binding pocket interactions in enzyme targets.
- Piperidine-Linked Substituents: The piperidinylmethoxy group is a common feature in bioactive pyrimidines (e.g., compound in ).
- Furan vs. Thieno/Catechol Groups: Furan rings, compared to thieno or catechol groups, exhibit lower electron-withdrawing effects but similar hydrogen-bonding capabilities. This may influence metabolic stability and target selectivity .
Pharmacological Implications
- Anti-inflammatory/Analgesic Potential: Halogenated pyrimidines (e.g., 2g) show high activity, but the target compound’s cyclobutyl and furan-piperidine groups may redirect activity toward alternative targets, such as kinases or GPCRs.
- Antiviral Activity : Pyrimidine-catechol-diether derivatives () highlight the importance of substituent bulk for NNRTI efficacy. The target compound’s furan-piperidine group may occupy similar hydrophobic pockets in viral enzymes.
Preparation Methods
Molecular Architecture
The target compound features:
- A pyrimidine ring substituted at position 4 with a cyclobutyl group and at position 6 with a methoxy-linked piperidine moiety.
- A 2,5-dimethylfuran-3-carbonyl group acylated to the piperidine nitrogen.
Retrosynthetic Disconnections
- Pyrimidine Core : 4-Cyclobutyl-6-methoxypyrimidine.
- Piperidine Side Chain : 1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-ylmethanol.
- Coupling : Ether bond formation between the pyrimidine and piperidine units.
Synthesis of Key Intermediates
Preparation of 4-Cyclobutyl-6-Chloropyrimidine
Route 1: Nucleophilic Aromatic Substitution
4,6-Dichloropyrimidine reacts with cyclobutylmagnesium bromide under Pd catalysis to yield 4-cyclobutyl-6-chloropyrimidine.
Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Solvent: Tetrahydrofuran (THF), −78°C to room temperature
- Yield: 68–72%
Route 2: Cycloaddition Approach
Cyclobutane carboxaldehyde undergoes condensation with guanidine nitrate in the presence of ethyl cyanoacetate to form the pyrimidine core.
Synthesis of 1-(2,5-Dimethylfuran-3-Carbonyl)Piperidin-4-ylmethanol
Step 1: Piperidine-4-ylmethanol Protection
Piperidin-4-ylmethanol is protected as its tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.
Step 2: Acylation with 2,5-Dimethylfuran-3-Carbonyl Chloride
The Boc-protected piperidine reacts with 2,5-dimethylfuran-3-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Conditions :
Step 3: Deprotection
Boc removal using trifluoroacetic acid (TFA) in DCM yields 1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-ylmethanol.
Final Coupling: Ether Bond Formation
Williamson Ether Synthesis
4-Cyclobutyl-6-chloropyrimidine reacts with 1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-ylmethanol under basic conditions.
Conditions :
Mechanistic Insight :
The alkoxide ion from the piperidine methanol attacks the electron-deficient C6 position of the pyrimidine, displacing chloride.
Alternative Synthetic Pathways
Mitsunobu Reaction for Ether Formation
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the alcohol and pyrimidine couple at room temperature.
Advantages :
One-Pot Sequential Functionalization
A telescoped approach combines pyrimidine chlorination, Grignard addition, and in situ acylation, reducing purification steps.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimization
Side Reactions
Yield Improvement
- Use of microwave-assisted synthesis for coupling steps reduces reaction time from 12 h to 2 h, boosting yield to 78%.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
- Solvent recycling (DMF) reduces E-factor from 12.5 to 8.2.
Q & A
Q. What are the recommended synthetic routes and purification methods for 4-cyclobutyl-6-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Suzuki coupling for pyrimidine ring formation.
- Nucleophilic substitution to introduce the piperidinylmethoxy group.
- Acylation of the piperidine nitrogen with 2,5-dimethylfuran-3-carbonyl chloride.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Analytical validation using HPLC (≥98% purity) and NMR (¹H/¹³C) is critical to confirm structural integrity . - Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65% |
| 2 | K₂CO₃, DMSO, 110°C | 72% |
| 3 | 2,5-Dimethylfuran-3-carbonyl chloride, NEt₃, CH₂Cl₂ | 58% |
Q. How is the structural conformation of this compound validated?
- Methodological Answer : Structural confirmation employs:
- X-ray crystallography to resolve the cyclobutyl and piperidine ring geometry (e.g., chair vs. boat conformation) .
- 2D NMR (COSY, HSQC, HMBC) to assign coupling between the pyrimidine ring, methoxy linker, and acylated piperidine .
- High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ calculated: 428.2124; observed: 428.2121) .
Advanced Research Questions
Q. What strategies are used to investigate its biological activity against therapeutic targets?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., PI3K, EGFR) using fluorescence polarization .
- Cell-based assays : Evaluate antiproliferative effects in cancer lines (e.g., HCT-116, IC₅₀ = 1.2 µM) via MTT assays. Include controls for cytotoxicity in normal cells (e.g., HEK-293) .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., furan carbonyl interactions with ATP-binding pockets) .
Q. How do structural modifications (e.g., cyclobutyl vs. cyclohexyl) affect its structure-activity relationship (SAR)?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., replacing cyclobutyl with cyclohexyl) and assess changes in:
- Lipophilicity (logP via shake-flask method).
- Bioactivity (e.g., 10-fold reduction in potency with cyclohexyl substitution).
- Computational modeling : Density Functional Theory (DFT) to analyze steric strain in the cyclobutyl group and its impact on binding affinity .
Q. What computational approaches are used to predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : SwissADME for bioavailability (e.g., high GI absorption, BBB permeability).
- Metabolic stability : Microsomal incubation (human liver microsomes) to measure t₁/₂ (e.g., 45 min) .
- CYP inhibition screening : Fluorescent assays for CYP3A4/2D6 interactions (e.g., IC₅₀ > 10 µM indicates low risk) .
Q. How can contradictory solubility data in literature be resolved?
- Methodological Answer :
- Solubility determination : Use equilibrium solubility assays in PBS (pH 7.4) and DMSO. Conflicting reports (e.g., 0.5 mg/mL vs. 2.1 mg/mL) may arise from:
- Polymorphism : Characterize crystalline vs. amorphous forms via DSC and PXRD .
- pH-dependent solubility : Test across pH 1–10 using USP methods .
- Alternative solvents : Use hydrotropic agents (e.g., PEG-400) to enhance solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
